molecular formula C7H12N2O B140992 2-Azabicyclo[2.2.1]heptane-3-carboxamide CAS No. 135793-21-4

2-Azabicyclo[2.2.1]heptane-3-carboxamide

Cat. No. B140992
M. Wt: 140.18 g/mol
InChI Key: HMBSLXQJRUEJRY-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-3-carboxamide is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . The unique structure of this compound makes it a challenging scaffold to acquire .


Synthesis Analysis

The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes can be achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The molecular formula of 2-Azabicyclo[2.2.1]heptane-3-carboxamide is C6H11N . It consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxamide is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Scientific Research Applications

Enantiomerically Pure Analogues Synthesis

Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, which are analogues of 3-hydroxyproline, were synthesized. These compounds serve as valuable precursors for (-)- and (+)-epibatidine and other significant analogues, demonstrating their utility in the synthesis of complex molecular structures used in medicinal chemistry (Avenoza et al., 2002).

Homo-thiopeptide Structure

Homo-thiopeptides based on bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid (Ah2c), a conformationally constrained β-proline mimic, were synthesized. The study of these homo-thiopeptides revealed their tendency to form ordered secondary structures with trans-thioamide bonds in both solid states and solutions (Otani et al., 2012).

Advanced Building Blocks for Drug Discovery

2-Azabicyclo[3.2.0]heptanes, synthesized through intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides, present themselves as advanced building blocks for drug discovery. The synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, further demonstrates the compound's utility in medicinal chemistry (Druzhenko et al., 2018).

Unnatural Amino Acid Synthesis

3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, was synthesized through an optimized synthetic route. Due to its bicyclic nature and conformational constraints, this amino acid is considered a valuable building block in medicinal chemistry (Napolitano et al., 2010).

Safety And Hazards

When handling 2-Azabicyclo[2.2.1]heptane-3-carboxamide, it is advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The 2-azabicyclo[2.2.1]heptane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . It has been applied as a key synthetic intermediate in several total syntheses, while its unique structure can make it a challenging scaffold to acquire . Future research may focus on developing new synthetic methodologies for this compound and exploring its potential applications in drug discovery .

properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-7(10)6-4-1-2-5(3-4)9-6/h4-6,9H,1-3H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBSLXQJRUEJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567648
Record name 2-Azabicyclo[2.2.1]heptane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptane-3-carboxamide

CAS RN

135793-21-4
Record name 2-Azabicyclo[2.2.1]heptane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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